1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride is a synthetic compound commonly employed in various fields of scientific research. Its structure features a pyrazole ring substituted at the fifth position by an amine group and at the first position by a benzyl group, which itself is substituted with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride typically involves multi-step processes:
Formation of 1-(4-trifluoromethylphenyl)methanamine: : This can be achieved through the nucleophilic substitution of a halogenated precursor with ammonia or an amine source.
Cyclization: : The intermediate is then subjected to cyclization with appropriate reagents to form the pyrazole core.
Hydrochloride Formation: : The final step involves the conversion of the base into its hydrochloride salt, usually by reacting with hydrochloric acid.
Industrial Production Methods
Industrially, the compound can be produced using high-throughput synthesis techniques, often involving continuous flow reactors to optimize reaction time, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride participates in various chemical reactions:
Substitution Reactions: : The amine group and the benzyl group are reactive sites for nucleophilic and electrophilic substitutions.
Oxidation and Reduction: : The compound can undergo oxidation and reduction under suitable conditions, modifying the functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids.
Reducing Agents: : Lithium aluminum hydride, hydrogen in the presence of catalysts.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: : Can lead to the formation of nitro derivatives or carbonyl compounds.
Reduction: : Primarily produces various amine derivatives depending on the reaction specifics.
Substitution: : Can form substituted pyrazoles or benzyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Acts as a precursor or intermediate in synthesizing more complex organic structures.
Catalysis: : Potentially used in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: : Studies indicate potential inhibitory effects on specific enzymes, useful in biochemical research.
Protein Interaction: : Used in assays to investigate interactions with various proteins.
Medicine
Pharmaceutical Research: : Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Material Science: : Used in the creation of novel materials with specific properties.
Agricultural Chemistry:
Mechanism of Action
The exact mechanism of action of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride varies depending on its application:
Enzyme Inhibition: : The compound may bind to the active site of enzymes, disrupting their normal function.
Protein Binding: : Interaction with protein domains may alter protein function or signaling pathways.
Comparison with Similar Compounds
Unique Features
The trifluoromethyl group increases lipophilicity and metabolic stability.
The pyrazole ring offers unique electronic properties.
Similar Compounds
1-{[4-(Methyl)phenyl]methyl}-1H-pyrazol-5-amine: : Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-{[4-(Difluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine: : Possesses two fluorine atoms, offering slightly different reactivity.
1-{[4-(Trifluoromethyl)phenyl]ethyl}-1H-pyrazol-5-amine: : Variation in the alkyl group attached to the phenyl ring.
Hopefully, this gives you a comprehensive overview of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-17-10(15)5-6-16-17;/h1-6H,7,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWAWTWXQSMKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=N2)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052539-34-0 |
Source
|
Record name | 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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